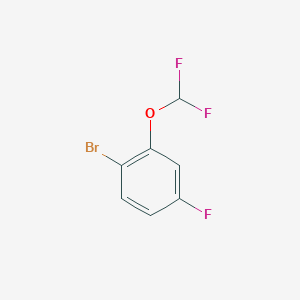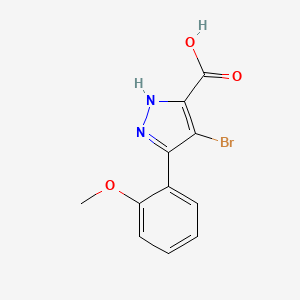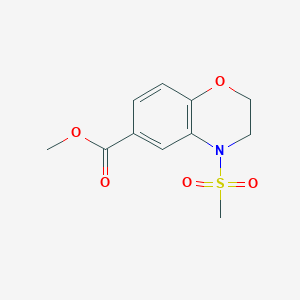
methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Übersicht
Beschreibung
The compound is a benzoxazine derivative with a methylsulfonyl group. Benzoxazines are a type of heterocyclic compound that have been studied for their potential applications in various fields, including materials science and medicinal chemistry . The methylsulfonyl group is a common functional group in organic chemistry, known for its stability and inertness .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Given that this is a benzoxazine derivative, it might share some properties with other benzoxazines, such as stability and resistance to heat .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
This compound has been studied for its potential anti-inflammatory properties. Derivatives of the methylsulfonyl phenyl group have shown promise in inhibiting COX enzymes, which play a significant role in the inflammatory process . The ability to modulate these enzymes could make this compound a valuable asset in the development of new anti-inflammatory medications.
Antimicrobial Activity
Research indicates that certain indole derivatives of the methylsulfonyl phenyl group possess antimicrobial activities . These compounds could be used to combat a range of bacterial pathogens, offering a new avenue for antibiotic development, especially in an era where antibiotic resistance is a growing concern.
Dietary Supplement Research
While not directly related to the exact compound , its structural relative, Methylsulfonylmethane (MSM), has been widely used as a dietary supplement. MSM is recognized for its anti-inflammatory and antioxidant capacities, which suggests that the methylsulfonyl group in our compound of interest may also contribute to similar health benefits .
Oxidative Stress Reduction
Compounds containing the methylsulfonyl group have been associated with reducing oxidative stress and improving antioxidant capacity. This suggests that our compound could be researched further for its efficacy in combating oxidative stress-related diseases .
Joint and Muscle Health
The structural similarities with MSM, which is known to improve joint and muscle pain, hint at the potential for our compound to be used in treatments aimed at enhancing joint and muscle health, possibly aiding in recovery from physical exertion or injury .
Safety and Toxicology Studies
As a derivative of substances that are Generally Recognized As Safe (GRAS), this compound could be subjected to safety and toxicology studies to determine its tolerability and safe dosage levels for potential therapeutic use .
Wirkmechanismus
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzoxazine nucleus, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.
Biochemical Pathways
For instance, some indole derivatives have been found to inhibit the influenza A virus and Coxsackie B4 virus . This suggests that Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate may also interact with various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds have been evaluated in vitro as cyclooxygenase-1 (cox-1)/cyclooxygenese-2 (cox-2) inhibitors . This suggests that Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate may have similar pharmacokinetic properties, which could impact its bioavailability.
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that methyl 4-(methylsulfonyl)-3,4-dihydro-2h-1,4-benzoxazine-6-carboxylate may also have diverse molecular and cellular effects .
Action Environment
For instance, the degradation of certain dyes is influenced by environmental factors . This suggests that environmental factors may also influence the action, efficacy, and stability of Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-16-11(13)8-3-4-10-9(7-8)12(5-6-17-10)18(2,14)15/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVLBQGSTSUBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCN2S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



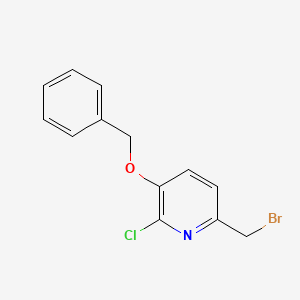

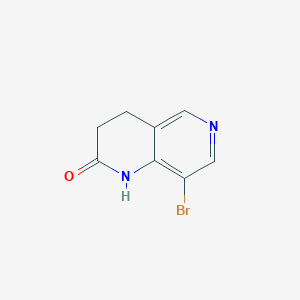
![1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1440110.png)


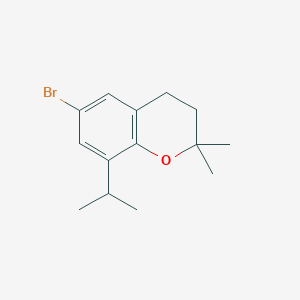
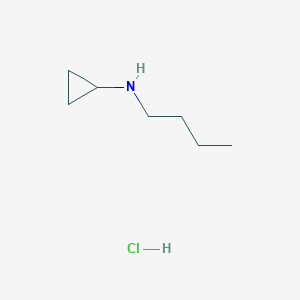
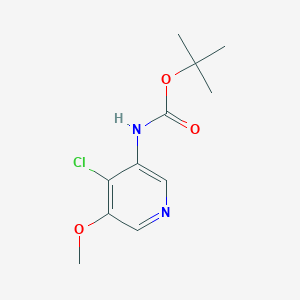
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1440119.png)

